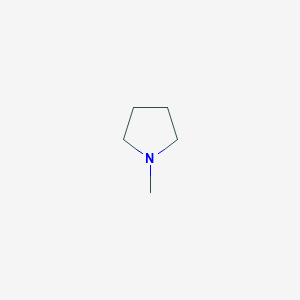

1-Methylpyrrolidine

概要

説明

1-Methylpyrrolidine (C₅H₁₁N, CAS 120-94-5) is a saturated five-membered heterocyclic amine with a methyl group attached to the nitrogen atom. It is a colorless liquid with a molecular weight of 85.15 g/mol and a boiling point of 80–82°C. Structurally, it is a derivative of pyrrolidine, where the methyl substitution at the nitrogen atom enhances its steric and electronic properties, influencing its reactivity and applications in organic synthesis, materials science, and pharmaceuticals .

準備方法

合成経路と反応条件:

テトラヒドロピロールの還元メチル化: この方法は、テトラヒドロピロールを還元剤の存在下でホルムアルデヒドと反応させる方法です.

テトラヒドロピロールの触媒的メチル化: この方法は、メタノールまたは二酸化炭素をメチル化剤として使用します.

N-メチルピロリドンの水素化: この方法は、N-メチルピロリドンを水素化して N-メチルピロリジンを生成する方法です.

工業的製造方法: N-メチルピロリジンの工業的製造のために、グリーンで効率的なワンポット法が開発されました。この方法は、銅およびニッケルで修飾された ZSM-5 触媒の存在下で、1,4-ブタンジオールとメチルアミンを反応させる方法です。 反応は、最適化された条件下で行われ、90% 以上の高い収率が達成されます .

化学反応解析

反応の種類:

酸化: N-メチルピロリジンは、酸化反応を起こしてさまざまな酸化生成物を生成できます。

還元: これは、より単純なアミンを形成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物:

酸化: N-メチルピロリジンの酸化誘導体。

還元: より単純なアミン。

置換: 置換ピロリジン誘導体.

科学研究への応用

化学: N-メチルピロリジンは、さまざまな複素環式化合物の合成における構成単位として使用されます。 また、有機反応の触媒としても使用されます .

生物学: 生物学的研究では、N-メチルピロリジンは生物活性分子の合成における試薬として使用されます .

化学反応の分析

Types of Reactions:

Oxidation: N-methylpyrrolidine can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form simpler amines.

Substitution: N-methylpyrrolidine can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of N-methylpyrrolidine.

Reduction: Simpler amines.

Substitution: Substituted pyrrolidine derivatives.

科学的研究の応用

Synthesis of Ionic Liquids

1-Methylpyrrolidine is extensively used in the synthesis of ionic liquids, which are salts in the liquid state that exhibit unique properties such as low volatility and high thermal stability. These ionic liquids are employed as solvents in various chemical reactions, particularly in electrochemical applications.

- Example Application : The synthesis of ionic liquid electrolytes for lithium-ion batteries is a notable application. Research has demonstrated that ionic liquids derived from this compound can enhance battery performance due to their favorable electrochemical properties .

Catalysis

The compound serves as a precursor for various catalytic systems. For instance, it has been utilized in the sulfuric acid-catalyzed conversion of alkynes to ketones within an ionic liquid medium, showcasing its role in facilitating organic transformations under mild conditions.

- Case Study : A study highlighted the effectiveness of this compound-based ionic liquids in catalyzing reactions with high selectivity and yield, indicating its potential for industrial applications .

Material Science

This compound is involved in the preparation of advanced materials, including layered silicates like MCM-47. This material exhibits unique structural properties that can be leveraged in catalysis and adsorption processes.

- Synthesis Details : MCM-47 can be synthesized using a diquaternary ammonium salt formed from the reaction of this compound with 1,4-dibromobutane, demonstrating its utility in material synthesis .

Biochemical Applications

Research indicates that this compound derivatives exhibit biological activity, including antibacterial properties. Studies have compared these derivatives with other compounds to assess their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Research Findings : In one study, a derivative of this compound showed moderate antibacterial activity with inhibition zones of 17 mm against E. coli and 15 mm against S. aureus .

Data Table: Summary of Applications

作用機序

N-メチルピロリジンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。これは、有機反応における求核剤として作用し、新しい化学結合の形成を促進します。 生物系では、酵素や受容体と相互作用して、それらの活性を影響を与え、さまざまな生理学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物:

ピロリジン: メチル基を持たない、5 員環構造を持つ類似の化合物。

N-メチル-2-ピロリドン: 類似の構造を持つ関連化合物ですが、カルボニル基が追加されています。

テトラヒドロピロール: N-メチルピロリジンの合成における前駆体

ユニークさ: N-メチルピロリジンは、さまざまな化学反応における高い反応性と汎用性によって特徴付けられます。 求核剤として作用し、幅広い反応に関与する能力は、工業および研究の両方の用途において貴重な中間体になります .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

1-Methylpyrrolidine belongs to a class of cyclic amines that includes pyrrolidine, piperidine, and morpholine derivatives. Key comparisons are outlined below:

Adsorption and Molecular Recognition

In molecularly imprinted polymers (MIPs), this compound demonstrated superior adsorption capacity (81.3% specific adsorption ratio) compared to formamide and p-toluenesulfonamide due to its nitrogen-containing functional group and steric compatibility with binding sites . However, its selectivity (imprinting factor α = 5.36) was lower than that of sulpiride, emphasizing the role of structural matching in MIP design.

Ionic Conductivity and Stability

In anion-exchange membranes, this compound-quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) exhibited:

- Ionic conductivity : 27 mS·cm⁻¹ at 80°C.

- Alkaline stability : 87% conductivity retention after 500 hours in 1 M KOH at 80°C.

This performance surpassed 1-ethylpyrrolidine and N-methylmorpholine derivatives, which showed lower conductivity (19–22 mS·cm⁻¹) and stability (70–75% retention) .

Enzymatic Reactivity

Pyrrolidine (unmethylated) showed a relative oxidation rate of 42% compared to the most active substrate (compound 9) in the same study .

Mesomorphic Behavior

This compound-based ionic liquids with long alkyl chains (≥C11) exhibited liquid crystalline (LC) phases (SmA and SmE) at 27–92°C, whereas shorter-chain derivatives or those with non-coordinating anions (e.g., NTf₂⁻) failed to form LC phases . This contrasts with piperidinium salts, which require longer chains (≥C14) for mesomorphism.

Key Research Findings

- Synthetic Utility: this compound is a key intermediate in synthesizing bioactive molecules, such as Gaq/11 protein inhibitors for uveal melanoma, where its combination with phenyl and cyclohexylmethyl groups enhanced inhibitory activity .

- Material Science: In carbon nanosheet synthesis, this compound precursors produced nitrogen-doped structures with distinct electronic properties compared to oxygen-containing analogs like cyclopentanone .

- Corrosion Inhibition : this compound-derived ionic liquids showed promise as corrosion inhibitors for carbon steel in acidic media, though performance varied with anion type and alkyl chain length .

生物活性

1-Methylpyrrolidine (1-MP) is a cyclic amine that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural properties and biological activities make it a versatile compound for drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a five-membered ring compound with a nitrogen atom in the ring. It is known for its ability to act as a solvent and a reagent in organic synthesis. Its chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

- Enzyme Inhibition : Research indicates that 1-MP can inhibit specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. In vitro assays have shown that derivatives of pyrrolidine, including 1-MP, can selectively inhibit COX-2 with significant potency (IC50 values in the low micromolar range) .

- Receptor Modulation : The compound has been studied for its interaction with different receptors. For instance, 1-MP derivatives have shown activity as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related cancers .

- Neuropharmacological Effects : There is evidence suggesting that 1-MP may influence neurotransmitter systems. Its structural similarity to other psychoactive compounds allows it to potentially modulate dopamine and serotonin pathways, although more research is needed to clarify these effects .

Toxicological Profile

While exploring the biological activities of 1-MP, it is crucial to consider its safety profile:

- Dermal Absorption : Studies indicate that 1-MP can cause skin irritation upon repeated exposure. In human trials, approximately 70% of dermally applied doses were absorbed, highlighting the need for caution in handling this compound .

- Metabolism and Excretion : Following administration, 1-MP is metabolized primarily to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and other metabolites via cytochrome P450 enzymes. The metabolic pathways suggest that at higher doses, saturation occurs, which could lead to increased toxicity .

Case Studies

Several studies illustrate the biological activity of this compound:

- Study on COX Inhibition : A study investigated the anti-inflammatory properties of various pyrrolidine derivatives, including 1-MP. The results showed that certain derivatives exhibited potent COX-2 inhibition with IC50 values ranging from 0.01 to 0.5 µM, indicating strong potential for anti-inflammatory drug development .

- Exploration as TRPC5 Inhibitors : Another research focused on the use of pyrrolidine derivatives as TRPC5 channel inhibitors. The study found that modifications of the pyrrolidine structure led to compounds with significant inhibitory activity against TRPC5 channels (IC50 = 4.30 µM), suggesting potential applications in treating pain and other disorders related to TRPC5 activity .

Data Summary

The following table summarizes key findings related to the biological activity and safety profile of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | Five-membered ring with nitrogen |

| Key Activities | COX inhibition, receptor modulation (SERM), neuropharmacological effects |

| Potency (IC50) | COX-2 inhibition: ~0.01 - 0.5 µM; TRPC5 inhibition: ~4.30 µM |

| Toxicity Concerns | Skin irritation; significant dermal absorption (~70%) |

| Metabolites | Primarily metabolized to 5-HNMP; saturation at high doses |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methylpyrrolidine, and what factors influence the choice of reagents?

- Answer : A common method involves alkylation of pyrrolidine using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) under controlled temperatures (0°C to room temperature). This yields this compound with high efficiency . The choice of base (e.g., NaH vs. KOH) and alkylating agent (e.g., MeI vs. dimethyl sulfate) impacts reaction selectivity and byproduct formation. Researchers must consider steric effects and solvent polarity to minimize N- vs. C-alkylation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard. The methyl group attached to nitrogen appears as a singlet at δ ~2.3 ppm in ¹H NMR and ~45 ppm in ¹³C NMR. Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 85.15, consistent with its molecular weight. Boiling point (80–81°C) and density (0.819 g/cm³) are critical for purity verification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Due to its flammability (flash point: -21°C) and corrosive nature, experiments should be conducted in fume hoods with spark-free equipment. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?

- Answer : Strict control of reaction parameters (temperature, solvent purity, and stoichiometry) is critical. For example, nitration of this compound using HNO₃ at 0°C requires precise cooling to avoid over-nitration. Documentation of catalyst activation steps (e.g., Pd(PPh₃)₄ for Suzuki couplings) ensures cross-study reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound as a ligand in organometallic catalysis?

- Answer : Contradictions often arise from solvent purity or moisture levels. For example, reactions with MoCl₅ in THF show higher yields under anhydrous conditions, while trace water degrades catalytic activity. Systematic comparison of solvent drying methods (e.g., molecular sieves vs. distillation) and inert atmosphere techniques (e.g., Schlenk line vs. glovebox) is recommended .

Q. What computational modeling approaches are suitable for predicting solvent effects on this compound’s reactivity in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level with Polarizable Continuum Models (PCM) can simulate solvation effects. Studies suggest THF stabilizes transition states better than polar aprotic solvents (e.g., DMF) due to its lower dielectric constant, aligning with experimental kinetic data .

Q. How does the steric environment of this compound influence its coordination behavior in transition metal complexes?

- Answer : The methyl group introduces steric hindrance, favoring monodentate over chelating coordination. X-ray crystallography of MoO₂Cl₂ complexes reveals distorted octahedral geometries when this compound is used as a ligand. Comparative studies with unsubstituted pyrrolidine highlight reduced ligand mobility in bulkier derivatives .

Q. What analytical strategies address challenges in detecting trace impurities of this compound in biological matrices?

- Answer : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppm. Derivatization with pentafluorobenzoyl chloride enhances sensitivity in mass spectrometry. Cross-validation using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is advised for complex samples .

Q. How can isotopic labeling of this compound improve mechanistic studies in metabolic pathways?

- Answer : Deuterium labeling at the methyl group (e.g., CD₃ via NaBD₄ alkylation) enables tracking using ²H NMR or mass spectrometry. Applications include elucidating its role in gut microbiota metabolism, where labeled derivatives reveal microbial demethylation rates and short-chain fatty acid (SCFA) production .

Q. What are the limitations of using this compound in asymmetric catalysis, and how can they be mitigated?

- Answer : The lack of chiral centers in this compound restricts its use in enantioselective reactions. However, introducing chiral auxiliaries (e.g., (S)-proline derivatives) or using it as a co-solvent in chiral ionic liquids can enhance stereocontrol. Recent work demonstrates improved enantiomeric excess (ee) in Diels-Alder reactions via this approach .

特性

IUPAC Name |

1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOVWCLRSYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide) | |

| Record name | N-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042210 | |

| Record name | N-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | N-Methylpyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

100.0 [mmHg] | |

| Record name | N-Methylpyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-94-5 | |

| Record name | 1-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLPYRROLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06509TZU6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。